1'-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol
Description
Properties
IUPAC Name |
1'-benzylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-18-14-20(23-19-9-5-4-8-17(18)19)10-12-21(13-11-20)15-16-6-2-1-3-7-16/h1-9,18,22H,10-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESNMRTXEZYQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C3=CC=CC=C3O2)O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The benzopyran intermediate is then subjected to spirocyclization with a piperidine derivative, often in the presence of a strong base or acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN O
- Molecular Weight : 309.40 g/mol
- CAS Number : 81109-75-3
The compound features a unique spiro structure that contributes to its biological activity and potential applications.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 1'-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol exhibit anticancer properties. For instance, derivatives of benzopyran have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Research has focused on optimizing the structural components to enhance potency and selectivity against cancer cells.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited the proliferation of breast cancer cells with IC50 values in the low micromolar range. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis .
2. Neuroprotective Effects
There is growing interest in the neuroprotective properties of benzopyran derivatives. These compounds may protect neuronal cells from oxidative stress and neurodegeneration.
Case Study : In vitro studies have shown that derivatives of this class can reduce oxidative stress markers in neuronal cell cultures, suggesting potential for treating neurodegenerative diseases like Alzheimer's .
Material Science Applications
1. Polymer Chemistry
The unique structural features of this compound allow it to act as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study : Research has demonstrated that incorporating benzopyran derivatives into polycarbonate matrices improves UV stability and thermal resistance, making them suitable for outdoor applications .
Summary of Applications
Mechanism of Action
The mechanism of action of 1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran ring can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Sigma Receptor Affinity
A key structural analog is 1'-Benzyl-3,4-dihydrospiro[2H-1-benzothiopyran-2,4'-piperidine] (spipethiane), where the benzopyran oxygen is replaced with sulfur. Spipethiane exhibits exceptional σ1R selectivity (Ki = 0.87 nM for σ1R vs. 1370 nM for σ2R), attributed to sulfur’s increased lipophilicity and van der Waals interactions within the σ1R binding pocket .
| Compound | Structure | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ1/σ2) | Reference |
|---|---|---|---|---|---|
| Spipethiane | Benzothiopyran-S | 0.87 | 1370 | 1575 | |
| Target Compound (O-analog) | Benzopyran-O | Data pending | Data pending | Inferred lower |
Substitution Effects on Activity
- Benzyl vs. Acyl Groups : Replacing the 1′-benzyl group with acyl moieties (e.g., tert-butyl carbamate) alters pharmacokinetics. For instance, tert-butyl derivatives exhibit improved blood-brain barrier penetration, critical for central nervous system targets .
- Piperidine Ring Modifications : Analogs like L-691,121 (a 6-methanesulfonamido-substituted spiro-piperidine) demonstrate Class III antiarrhythmic activity by blocking potassium channels, highlighting how substituents redirect therapeutic applications from σR modulation to cardiac ion channel effects .
Pharmacological Profiles
- σ1R Ligands: The target compound’s benzyl group aligns with pharmacophore models for σ1R ligands, which require a hydrophobic aromatic group (benzyl), a basic amine (piperidine), and a hydrogen-bond donor (4-OH) . This contrasts with morphine-derived sigma agonists (e.g., SKF-10,047), which lack spirocyclic rigidity and show mixed opioid/sigma activity .
- Anticancer Potential: Similar spiro-piperidines, such as 6-fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride, have shown antiproliferative effects in cancer cell lines, suggesting the target compound’s hydroxyl group could enhance solubility for in vivo testing .
Biological Activity
1'-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by a spirocyclic arrangement that combines elements of benzopyran and piperidine. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for pharmacological research.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that such compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Anticancer Properties
Several studies have investigated the anticancer potential of related compounds. For instance, spiro[benzofuran-3(2H),4'-piperidine]-2-one derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the modulation of cell signaling pathways associated with apoptosis and cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Effective scavenging of free radicals; protection against oxidative stress |
| Anticancer | Inhibition of tumor growth; modulation of apoptosis pathways |
| Anti-inflammatory | Reduction in inflammatory markers in preclinical models |
| Analgesic | Pain relief comparable to standard analgesics in animal models |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It can affect pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.
- Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, the compound promotes programmed cell death in malignant cells.
Study on Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of spiro compounds similar to this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in breast and colon cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.
Analgesic Activity Assessment
In another investigation focusing on analgesic properties, animal models treated with derivatives exhibited significant pain relief compared to control groups receiving standard analgesics like metamizole sodium. This suggests potential applications in pain management therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1'-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol, and what are the critical reaction conditions to optimize yield?
- Methodological Answer : Synthesis typically involves a multi-step approach. Kouznetsov et al. (2005) reported a two-step method starting with 4-piperidone imine intermediates. Key steps include:
- Step 1 : Alkylation of the imine under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux).
- Step 2 : Cyclization via acid catalysis (e.g., H₂SO₄ in ethanol) to form the spiro junction.
Critical conditions include maintaining temperatures below 5°C during sensitive steps (e.g., imine formation) and using Pd/C with ammonium formate (HCOONH₄) for debenzylation to avoid acetyl migration by-products .
Q. Which spectroscopic and analytical methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H and 13C NMR : Essential for confirming the spirocyclic structure and substituent positions. The benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the piperidine protons resonate between δ 1.5–3.0 ppm .
- Elemental Analysis (EA) : Validates molecular formula but may show minor deviations (±0.3% for C, H, N) due to hygroscopicity; ensure samples are dried under vacuum before analysis .
- High-Resolution Mass Spectrometry (HRMS) : Provides accurate mass confirmation (e.g., calculated for C₁₉H₂₁NO₂: 295.1572; observed: 295.1568) .
Advanced Research Questions
Q. How can computational modeling elucidate the sigma-1 receptor binding mechanism of this compound?
- Methodological Answer :
- Molecular Docking : Gund et al. (2004) used AutoDock to model interactions with the sigma-1 receptor’s hydrophobic pocket. The benzyl group participates in π-π stacking with Phe107, while the spiro-oxygen forms hydrogen bonds with Glu172 .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns to assess binding free energy (ΔG) using AMBER. Electrostatic potential maps guide modifications (e.g., fluorination of the benzyl group) to enhance affinity .
Q. What strategies resolve contradictory structure-activity relationship (SAR) data when modifying the benzyl or piperidine moieties?
- Methodological Answer :
- Iterative SAR Cycles : Synthesize analogs (e.g., 4-fluorobenzyl or 3,5-dimethylpiperidine derivatives) and test in competitive binding assays (e.g., [³H]DTG displacement). For example, fluorination increased sigma-1 selectivity (Ki = 2.3 nM vs. sigma-2 Ki = 1,450 nM) .
- X-ray Crystallography : Co-crystallize the compound with the sigma-1 receptor (PDB: 5HK1) to validate docking predictions and identify steric clashes caused by bulkier substituents .
Q. How can researchers address unexpected by-products, such as acetyl-migrated isomers, during debenzylation steps in synthesis?
- Methodological Answer :
- Reaction Monitoring : Use TLC (silica gel, hexane:EtOAc 3:1) to detect by-products early. Kouznetsov et al. (2005) observed acetyl migration during Pd/C-catalyzed debenzylation, which was minimized by reducing HCOONH₄ concentration from 10% to 5% .
- Purification : Employ flash chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH 95:5) to isolate the desired product from migrated isomers. Confirm purity via HPLC (C18 column, 90:10 H₂O:MeCN, λ = 254 nm) .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in elemental analysis data for spirocyclic compounds like this one?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
